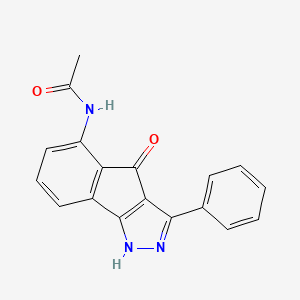

Indenopyrazole 5a

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

247148-90-9 |

|---|---|

Molecular Formula |

C18H13N3O2 |

Molecular Weight |

303.3 g/mol |

IUPAC Name |

N-(4-oxo-3-phenyl-1H-indeno[1,2-c]pyrazol-5-yl)acetamide |

InChI |

InChI=1S/C18H13N3O2/c1-10(22)19-13-9-5-8-12-14(13)18(23)15-16(20-21-17(12)15)11-6-3-2-4-7-11/h2-9H,1H3,(H,19,22)(H,20,21) |

InChI Key |

FMWUPJJFWGHUDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C(=O)C3=C2NN=C3C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Indenopyrazole 5a and Its Analogues

Conventional Synthetic Routes to the Indenopyrazole Core

Multi-component Reaction Strategies for Indenopyrazole Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, represent an efficient approach to complex molecules like indenopyrazoles. nih.gov These reactions are distinguished by their high atom economy, procedural simplicity, and the ability to generate molecular diversity. nih.gov

One common MCR strategy for pyrazole (B372694) synthesis involves the condensation of 1,3-dicarbonyl compounds, hydrazines, and aldehydes. beilstein-journals.org For instance, a four-component reaction of aldehydes, malononitrile, a β-ketoester like ethyl acetoacetate, and hydrazine (B178648) hydrate can yield highly substituted pyrano[2,3-c]pyrazoles. nih.gov Adapting this to the indenopyrazole system would involve using an indanone-based precursor. Another powerful MCR approach is the [2+2+1] multicomponent coupling of alkynes, nitriles, and titanium imido complexes to form the pyrazole ring, which notably avoids the use of potentially hazardous hydrazine reagents by forming the N-N bond in the final oxidation step. nih.gov

Cyclization Reactions in Indenopyrazole Formation

The most fundamental and widely used method for synthesizing the indenopyrazole core is the cyclocondensation reaction between a suitable hydrazine derivative and a 1,3-difunctional system derived from an indanone. cedfoundation.com This approach acts as the primary pathway for accessing both substituted and unsubstituted indenopyrazoles. cedfoundation.com

The key reaction involves a bidentate nucleophile, typically hydrazine or its substituted variants (e.g., phenylhydrazine), attacking a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. cedfoundation.com When 2-aryliden-1,3-indandiones or similar α,β-unsaturated inden-1-ones are treated with hydrazines in a solvent like acetic acid or ethanol, they undergo cyclization to furnish the corresponding indenopyrazole derivatives in good to excellent yields (62% to 88%). cedfoundation.com The use of hydrazine in ethanol has been noted to increase reaction yields and reduce completion times. cedfoundation.com A cascade reaction involving addition-elimination, Seyferth−Gilbert homologation, transphosphorylation, and 1,3-dipolar cycloaddition has also been developed to afford phosphoryl indenopyrazole scaffolds. cedfoundation.com

Synthesis of Key Intermediates for Indenopyrazole 5a Derivatization

The derivatization and final structure of this compound and its analogues are heavily dependent on the key intermediates used in their synthesis. A critical class of intermediates for the cyclocondensation route is cyclic α,β-unsaturated ketones derived from indan-1-one. researchgate.net

These intermediates are typically synthesized via a Claisen-Schmidt condensation reaction between indan-1-one and various aromatic or heteroaromatic aldehydes. researchgate.net The reaction can be catalyzed by a base and conducted in a suitable solvent. For example, the synthesis of a series of (2Z)-2-(substituted-benzylidene)-2,3-dihydro-1H-inden-1-ones has been reported using this method. researchgate.net The strategic selection of different aldehydes in this step allows for the introduction of diverse substituents onto what will become the C3 position of the indenopyrazole core, directly influencing the properties of the final molecule. nih.gov

Green Chemistry Approaches in Indenopyrazole Synthesis

In line with the principles of sustainable chemistry, modern synthetic efforts are increasingly focused on developing environmentally friendly methods. This includes the use of benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

Environmentally Benign Reaction Conditions and Solvents (e.g., PEG-400)

A significant advancement in the green synthesis of indenopyrazoles is the replacement of volatile organic compounds with environmentally benign solvents. Polyethylene (B3416737) glycol (PEG), particularly PEG-400, has emerged as a highly effective green reaction medium. researchgate.netug.edu.gh PEG is non-toxic, non-flammable, biodegradable, and inexpensive. ug.edu.gh

| Entry | Product | Time (min) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1 | 3a | 140 | 85 | 150-152 |

| 2 | 3b | 130 | 88 | 146-148 |

| 3 | 3c | 160 | 82 | 162-164 |

| 4 | 3d | 135 | 90 | 155-157 |

| 5 | 3e | 210 | 84 | 170-172 |

| 6 | 3f | 140 | 86 | 144-146 |

| 7 | 3g | 150 | 85 | 166-168 |

| 8 | 3h | 170 | 80 | 180-182 |

| 9 | 3i | 150 | 84 | 158-160 |

| 10 | 3j | 130 | 88 | 174-176 |

Catalytic Approaches in Indenopyrazole Synthesis (e.g., Nanocatalysts, Metal-Catalyzed C-H Functionalization)

The use of advanced catalytic systems offers pathways to indenopyrazoles with high efficiency and selectivity.

Nanocatalysts: Heterogeneous nanocatalysts are gaining prominence due to their high surface area and ease of recovery and reuse, particularly magnetic nanoparticles. nih.gov For pyrazole synthesis, a magnetic nanocatalyst (Fe3O4@CPTMO-phenylalanine-Ni) has been shown to be highly effective for the one-pot, three-component condensation of arylglyoxals, diketones, and aminopyrazoles. nih.gov Such catalysts can be easily separated from the reaction mixture using an external magnet, simplifying purification and allowing for catalyst recycling without significant loss of activity. nih.gov Yolk-shell structured magnetic mesoporous organosilica supporting an ionic liquid/copper complex is another example of an efficient nanocatalyst for synthesizing pyranopyrazoles under green conditions. frontiersin.org

Metal-Catalyzed C-H Functionalization: Transition-metal-catalyzed C-H functionalization has become a powerful tool for constructing and modifying heterocyclic rings, including pyrazoles and their fused analogues like indazoles. mdpi.com This strategy allows for the direct formation of C-C and C-heteroatom bonds on the pyrazole ring, avoiding the need for pre-functionalized starting materials. Catalysts based on rhodium, palladium, and ruthenium have been employed for the C-H activation/annulation sequence to construct functionalized indazole derivatives. mdpi.com For example, Rh(III)-catalyzed sequential C-H/N-H activation provides an atom-economical route for synthesizing pyrazolo[1,2-a]indazoles. mdpi.com While challenges in achieving enantioselectivity exist, the development of chiral Cp ligands for cobalt, rhodium, and iridium catalysts is a promising area of research for asymmetric C-H functionalization. nih.gov

Regioselectivity and Stereoselectivity in Indenopyrazole Synthesis

Controlling regioselectivity (the specific position at which a reaction occurs) and stereoselectivity (the specific spatial arrangement of atoms in the product) is paramount in modern synthetic chemistry. In the context of indenopyrazole synthesis, achieving such control allows for the precise construction of desired isomers, which is crucial for targeted biological applications.

A notable advanced method demonstrates a solvent-controlled, regioselective ring-expansion reaction for synthesizing indenopyrazole derivatives. nih.gov This metal-free approach utilizes indantrione and in situ generated diazomethanes from N-tosylhydrazones. The choice of solvent dictates the reaction pathway; alcohol solutions stereoselectively yield indenopyrazolone derivatives, including compound 5a . nih.gov In contrast, using acetonitrile as the solvent leads to the formation of lawsone derivatives. nih.gov For the synthesis of Indenopyrazolone 5a , the reaction of 1,2,3-Indantrione with the appropriate precursor in ethanol (EtOH) at 80 °C afforded the desired product in 83% yield. nih.gov

This method also exhibits a high degree of stereoselectivity. The synthesis of Indenopyrazolone 5a was achieved with a high diastereomeric ratio (dr) of greater than 95:5. nih.gov This level of control is significant, as it minimizes the formation of unwanted stereoisomers, simplifying purification and ensuring the biological evaluation of a single, well-defined compound. Studies on the substrate scope have shown that various aryl aldehydes can be used to produce a range of highly functionalized indenopyrazolone derivatives in high yields and with excellent stereoselectivity (dr ≥95:5). nih.gov

Challenges in regioselectivity have been noted in other synthetic routes. For instance, the cyclization of certain triketone amides with hydrazine can produce the desired indenopyrazole alongside an undesired 8-nitro regioisomer, complicating the synthetic outcome. cedfoundation.com Similarly, some regioselective syntheses have been reported to suffer from low yields, which can be exacerbated by resinification at higher temperatures. cedfoundation.com

Table 1: Synthesis of Indenopyrazolone 5a via Regioselective Ring-Expansion

| Starting Materials | Solvent | Base | Product | Yield | Diastereomeric Ratio (dr) |

|---|

Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production introduces a distinct set of challenges. While specific scale-up protocols for Indenopyrazolone 5a are not extensively detailed in the literature, an analysis of reported laboratory methods allows for the projection of key considerations for viable, large-scale manufacturing.

The metal-free ring-expansion synthesis of Indenopyrazolone 5a presents both advantages and potential hurdles for industrial application. nih.gov

Favorable Aspects for Scale-Up:

High Yield and Selectivity: The reported 83% yield and high diastereoselectivity (>95:5 dr) are highly advantageous, as they maximize the output of the desired product and minimize the formation of impurities that would require complex and costly removal. nih.gov

Metal-Free Conditions: Avoiding heavy metal catalysts is beneficial for scale-up, as it eliminates concerns about catalyst cost, toxicity, and contamination of the final product, simplifying the purification process. nih.gov

Potential Challenges for Scale-Up:

Reagent Cost and Handling: The use of caesium carbonate (Cs₂CO₃) as a base could be a cost-driver on an industrial scale compared to more common inorganic bases. nih.gov

Hazardous Intermediates: The in situ generation of diazomethane from N-tosylhydrazones, while safer than using diazomethane gas directly, still involves potentially hazardous intermediates that require stringent safety protocols and specialized equipment for large-scale operations. nih.gov

Purification Method: The reliance on silica (B1680970) gel column chromatography for purification at the laboratory scale is not economically or practically feasible for large-scale production. nih.gov Development of alternative, scalable purification techniques, such as recrystallization or selective precipitation, would be essential.

Solvent Management: The synthesis's dependence on specific solvents for regioselectivity necessitates robust solvent handling, recovery, and disposal systems to manage costs and environmental impact on an industrial scale. nih.gov

Thermal Management: The reaction is conducted at an elevated temperature (80 °C). nih.gov Maintaining uniform heat distribution and managing exotherms in large reactors are critical safety and quality control considerations.

Table 2: Summary of Scale-Up Considerations for this compound Synthesis

| Factor | Laboratory Method Aspect | Implication for Scale-Up |

|---|---|---|

| Yield | High (83%) nih.gov | Positive: Economically favorable, less waste. |

| Selectivity | High (dr >95:5) nih.gov | Positive: Reduces downstream purification complexity and cost. |

| Catalysis | Metal-free nih.gov | Positive: Avoids metal contamination, reduces cost and toxicity concerns. |

| Reagents | Caesium Carbonate (Cs₂CO₃) nih.gov | Challenge: Potentially high cost for bulk manufacturing. |

| Intermediates | In situ diazomethane generation nih.gov | Challenge: Requires stringent safety protocols and specialized equipment. |

| Purification | Column Chromatography nih.gov | Challenge: Not scalable; alternative methods like recrystallization needed. |

| Solvents | Ethanol (EtOH) for regiocontrol nih.gov | Challenge: Requires large volumes and efficient recovery systems. |

Advanced Spectroscopic and Analytical Characterization Methodologies in Indenopyrazole 5a Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, including Indenopyrazole 5a. wikipedia.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. wikipedia.orgyoutube.com Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely utilized to piece together the molecular puzzle of this compound. researchgate.net

¹H NMR spectra provide information on the number of different types of protons, their electronic environments, and the proximity of neighboring protons. For instance, in the analysis of certain indenopyrazole derivatives, signals in the aromatic region (typically δ 7.0-9.0 ppm) are indicative of the protons on the indenone and pyrazole (B372694) ring systems. rsc.org Specific chemical shifts and splitting patterns (singlets, doublets, triplets, multiplets) reveal the precise arrangement of these protons. For example, a singlet in the spectrum might correspond to a proton with no adjacent proton neighbors, while a doublet would indicate a proton coupled to one neighboring proton. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. hmdb.cachemicalbook.com The chemical shifts in a ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., sp³, sp², sp) and its electronic environment. Carbonyl carbons, for example, typically resonate at a significantly downfield position (e.g., δ > 160 ppm) due to the deshielding effect of the double-bonded oxygen atom. nih.gov The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the complete chemical structure of this compound. silae.it

Table 1: Representative NMR Data for Indenopyrazole Derivatives Note: The following table presents example data from various indenopyrazole compounds to illustrate the type of information obtained from NMR spectroscopy. Specific values for this compound may vary.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 10.09 | s | NH | rsc.org |

| ¹H | 8.16 - 7.70 | m | Aromatic H | rsc.org |

| ¹³C | 192.49 | - | C=O | nih.gov |

| ¹³C | 143.02 - 106.87 | - | Aromatic/Olefinic C | nih.gov |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present in a molecule. innovatechlabs.compressbooks.pub When a sample is irradiated with infrared light, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecule. innovatechlabs.com The resulting FTIR spectrum is a unique "molecular fingerprint" that provides valuable information about the compound's structure.

In the context of this compound, FTIR analysis is crucial for confirming the presence of key functional groups. researchgate.net For example, a strong absorption band in the region of 1650-1720 cm⁻¹ is characteristic of a carbonyl (C=O) stretching vibration, confirming the presence of the ketone group in the indanone portion of the molecule. nih.govekb.eg The presence of N-H or O-H bonds would be indicated by broad absorption bands in the higher frequency region, typically around 3200-3600 cm⁻¹. ekb.egrjpn.org Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. libretexts.org

Table 2: Typical FTIR Absorption Bands for Indenopyrazole Scaffolds Note: This table provides a general guide to the expected FTIR absorption bands for indenopyrazole compounds. The exact wavenumbers for this compound may differ slightly.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Reference |

|---|---|---|---|---|

| 3400 - 3200 | Medium-Broad | N-H | Stretch | ekb.eg |

| 3100 - 3000 | Medium | Aromatic C-H | Stretch | libretexts.org |

| 2200 - 2260 | Medium | C≡N | Stretch | ekb.eg |

| 1720 - 1650 | Strong | C=O (Ketone) | Stretch | nih.gov |

| 1600 - 1450 | Medium-Weak | C=C (Aromatic) | Stretch | libretexts.org |

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry) for Molecular Formula Confirmation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. libretexts.orgresearchgate.net In this technique, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). libretexts.org High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can measure the m/z value with very high accuracy (typically to four or five decimal places). measurlabs.combioanalysis-zone.commsesupplies.com

For this compound, HRMS provides a precise measurement of its molecular weight, which can then be used to confirm its molecular formula. researchgate.net By comparing the experimentally determined exact mass to the calculated exact mass for a proposed molecular formula, researchers can definitively establish the elemental composition of the molecule. measurlabs.com This level of certainty is crucial for verifying the identity of a newly synthesized compound. For example, if the calculated exact mass for a proposed formula of C₁₆H₁₁N₃O is 262.0980, and the HRMS analysis yields a value of 262.0974, this provides strong evidence for the correctness of the proposed formula. unibas.it

Table 3: Example of HRMS Data for an Indenopyrazole Analog Note: This table illustrates how HRMS data is presented. The values are for a related compound and not this compound itself.

| Ionization Mode | Calculated m/z | Found m/z | Molecular Formula | Reference |

|---|---|---|---|---|

| ESI+ | 262.0980 | 262.0974 | C₁₆H₁₁N₃O | unibas.it |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity. labinsights.nl These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

Thin-Layer Chromatography (TLC) is often used as a quick and simple method to monitor the progress of a reaction and to get a preliminary indication of the purity of a product. labinsights.nlresearchgate.net A small spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable solvent system (mobile phase). The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used to help identify the compound. A single spot on the TLC plate after development suggests a high degree of purity.

Column Chromatography is a preparative technique used to isolate and purify larger quantities of this compound from a reaction mixture. researchgate.net The mixture is loaded onto a column packed with a stationary phase, and a solvent or a mixture of solvents (the eluent) is passed through the column. The components of the mixture travel through the column at different rates and are collected as separate fractions. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of the final compound with high resolution and sensitivity. chromatographyonline.com The sample is injected into a column containing a stationary phase, and a liquid mobile phase is pumped through the column under high pressure. A detector measures the elution of the components, and the resulting chromatogram shows peaks corresponding to each component. The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity. nih.gov

X-ray Crystallography for Solid-State Structural Determination

For this compound, obtaining a single crystal of suitable quality allows for its analysis by X-ray diffraction. The crystal is bombarded with X-rays, and the resulting diffraction pattern is collected and analyzed. This data is then used to generate a detailed electron density map, from which the positions of the individual atoms can be determined. researchgate.netresearchgate.net The resulting crystal structure provides an unambiguous confirmation of the molecule's connectivity and stereochemistry. nih.gov This technique is particularly valuable for resolving any structural ambiguities that may remain after analysis by spectroscopic methods. nih.govrsc.org

Computational and Cheminformatics Approaches in Indenopyrazole 5a Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.orgresearchgate.net This approach is instrumental in predicting the activity of novel compounds before their synthesis, thereby saving time and resources. researchgate.net

Both 2D- and 3D-QSAR studies have been employed to understand the structural requirements for the biological activity of indenopyrazole and related pyrazole (B372694) derivatives. ijsdr.orgnih.gov

2D-QSAR: These models correlate biological activity with 2D structural descriptors, such as topological indices and constitutional descriptors. aimspress.com For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors revealed that the activity was significantly influenced by adjacency and distance matrix descriptors. nih.gov Such models, often developed using statistical methods like multiple linear regression (MLR) and partial least squares (PLS), can effectively predict the bioactivity of new analogues. nih.govnih.gov

3D-QSAR: These models provide a more detailed understanding by considering the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the steric and electrostatic fields of molecules with their biological activity. nih.govrsc.org A 3D-QSAR CoMFA study on indenopyrazole derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4) demonstrated strong correlative and predictive capabilities. nih.gov The developed models showed high cross-validated correlation coefficients (q²) and conventional correlation coefficients (r²), indicating their robustness in predicting the inhibitory potencies of new analogues. nih.gov

The following table summarizes the statistical results of a 3D-QSAR study on indenopyrazole derivatives. nih.gov

| Target | q² (Cross-validated) | r² (Conventional) | Predictive r² |

| CDK4 | 0.747 | 0.913 | 0.760 |

| CDK2 | 0.755 | 0.941 | 0.765 |

Multivariate Image Analysis applied to QSAR (MIA-QSAR) is an innovative approach that utilizes information-rich 2D images of molecules to build predictive models. tandfonline.com This method offers advantages over some 3D-QSAR techniques by being simpler and not requiring specialized tools or extensive computations. tandfonline.com A MIA-QSAR analysis performed on a series of indenopyrazole derivatives yielded a model with high predictability for their anticancer activity. nih.gov This model was subsequently used to evaluate the bioactivity of newly proposed indenopyrazole derivatives, demonstrating the utility of this approach in virtual screening. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. ijnrd.org This technique is crucial for understanding the interactions between small molecules like Indenopyrazole 5a and their biological targets at an atomic level. ijnrd.org

Molecular docking studies have been instrumental in elucidating the binding modes of indenopyrazole derivatives. For instance, in a study of spiropyrazoline oxindoles, compound 5a exhibited a strong binding affinity to the β-tubulin protein, with a binding energy of -8.3 kcal/mol. nih.gov This strong interaction was attributed to the formation of key interactions with amino acid residues within the taxane binding site of β-tubulin. nih.gov Docking simulations can reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.govnih.govnih.gov

The binding affinities of several compounds from a docking study are presented in the table below. nih.gov

| Compound | Binding Affinity (kcal/mol) |

| 5a | -8.3 |

| 5b | -8.3 |

| 4a | -8.0 |

| 5d | -7.7 |

| 4b | -7.6 |

| 5c | -7.4 |

Both ligand-based and protein-based (or structure-based) docking strategies are employed in drug discovery.

Ligand-Based Docking: This approach is used when the 3D structure of the target protein is unknown. It relies on the pharmacophore model generated from a set of known active ligands.

Protein-Based Docking: This is the more common approach where the 3D structure of the target protein is known. ijbiotech.com The ligand is docked into the active site of the protein to predict its binding conformation and affinity. nih.govnih.gov For indenopyrazole research, docking is often performed on known cancer targets like cyclin-dependent kinases (CDKs) and β-tubulin. nih.govnih.gov The process typically involves preparing the protein structure by removing water molecules and co-factors, followed by docking the ligand using algorithms like AutoDock Vina. nih.govijbiotech.comijper.org The results are then analyzed to identify the best binding poses based on scoring functions that estimate the binding free energy. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govdntb.gov.ua In the context of this compound research, MD simulations provide a deeper understanding of the conformational changes and the stability of the ligand-protein complex. nih.govrsc.org

MD simulations performed on a complex of compound 5a with the 4I4T protein confirmed a stable and strong interaction. nih.govrsc.org After an initial equilibration period, compound 5a was observed to form a robust network of hydrogen bonds, contributing to the structural rigidity of the complex. nih.gov The stability of the complex is often assessed by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand over the simulation period. nih.govmdpi.com A stable system will show minimal fluctuations in these values after reaching equilibrium. nih.gov These simulations can validate the binding modes predicted by molecular docking and provide insights into the dynamic nature of the interactions. nih.govnih.gov

In Silico ADME Prediction and Pharmacokinetic Modeling

In the research and development of novel therapeutic agents, computational methods are integral for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These in silico predictions allow for the early assessment of a molecule's potential pharmacokinetic profile, helping to identify candidates with favorable drug-like characteristics. For indenopyrazole derivatives, including the notable compound 2-ethyl-3-methyl-4-(l-methyl-4-piperidyl)-4-hydroxyindeno[1,2-c]pyrazole 5a, computational tools are employed to evaluate a range of crucial pharmacokinetic parameters. nih.govcedfoundation.com

The prediction of ADME properties is often guided by established rules and models, such as Lipinski's rule of five and Jorgensen's rule of three. nih.gov Lipinski's rule helps to assess the druglikeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Compounds that adhere to these rules are considered more likely to have good oral bioavailability. nih.govnih.gov

For various indenopyrazole analogues, in silico studies have been conducted to predict properties such as human oral absorption, aqueous solubility (logS), and blood-brain barrier (BBB) permeability (logBB). nih.gov For instance, studies on a series of indeno[1,2-c]pyrazoles revealed a high percentage of human oral absorption, predicted to be between 94% and 100%. nih.gov Furthermore, their predicted ability to cross the blood-brain barrier suggested potential effectiveness for central nervous system (CNS) targets. nih.gov The use of cheminformatics software like Osiris and Molinspiration helps in calculating these molecular properties and predicting bioactivity scores. nih.gov

The following table details key ADME-related properties predicted for representative indenopyrazole compounds, illustrating the typical parameters assessed in computational studies.

| Property | Description | Predicted Value Range for Indenopyrazole Analogues |

| Molecular Weight (MW) | The mass of one molecule of the substance. A value < 500 is favored by Lipinski's rule. nih.gov | 350 - 500 g/mol |

| QPlogPo/w | The predicted octanol/water partition coefficient, an indicator of lipophilicity. A value < 5 is favored by Lipinski's rule. nih.gov | 3.5 - 5.0 |

| Hydrogen Bond Donors (donorHB) | The number of hydrogen atoms attached to electronegative atoms (N or O). A value ≤ 5 is favored by Lipinski's rule. nih.gov | 0 - 2 |

| Hydrogen Bond Acceptors (accptHB) | The number of electronegative atoms (N or O). A value ≤ 10 is favored by Lipinski's rule. nih.gov | 3 - 6 |

| QPlogS | Predicted aqueous solubility. A value > -5.7 is favored by Jorgensen's rule. nih.gov | -6.0 to -4.5 |

| QPPCaco | Predicted apparent Caco-2 cell permeability, indicating intestinal absorption. A value > 22 nm/s is favored. nih.gov | 400 - 1200 nm/s |

| QPlogBB | Predicted blood-brain barrier permeability. Values between -3.0 and 1.2 are typical. | -1.0 to 0.5 |

| % Human Oral Absorption | An estimation of the extent a compound is absorbed after oral administration. >80% is considered high. nih.gov | 94% - 100% |

This table is generated based on data for various indenopyrazole analogues as specific predictive values for this compound are not publicly detailed. The data is representative of the class of compounds. nih.gov

Virtual Screening and Library Design for Novel Indenopyrazole Analogues

Virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target. nih.govmdpi.com When a lead compound like this compound is identified with promising biological activity, its core structure, the indenopyrazole scaffold, becomes a valuable template for designing new analogues. cedfoundation.comfrontiersin.org The goal is to create novel compounds that retain or improve upon the desired activity while optimizing other properties, such as selectivity and pharmacokinetics.

The process of designing a virtual library of novel indenopyrazole analogues typically involves several steps:

Scaffold Definition : The indenopyrazole core is defined as the fixed part of the molecules in the library.

Selection of Building Blocks : A diverse range of chemical substituents, or building blocks, are selected for attachment at various positions on the indenopyrazole scaffold. This selection is often guided by the structure-activity relationships (SAR) of known active compounds.

Library Enumeration : The selected building blocks are computationally combined with the scaffold to generate a large virtual library of potential new molecules.

Property Filtering : The virtual library is then filtered based on calculated physicochemical properties to remove molecules with undesirable characteristics, such as high molecular weight or poor predicted solubility, ensuring "drug-likeness". drugdesign.org

Docking and Scoring : The remaining molecules are then subjected to molecular docking simulations. ijfmr.com In this step, each molecule is computationally placed into the binding site of a specific biological target, and its binding affinity is estimated using a scoring function. This allows for the ranking of compounds based on their predicted potency.

This structure-based virtual screening approach enables the efficient exploration of a vast chemical space to prioritize a smaller, more manageable number of candidate molecules for chemical synthesis and subsequent biological testing. nih.govmdpi.com This significantly accelerates the drug discovery process by focusing resources on the most promising candidates.

Density Functional Theory (DFT) Computations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. mdpi.comredalyc.org For compounds like this compound, DFT calculations provide deep insights into molecular stability, reactivity, and the nature of chemical bonds, which are crucial for understanding its biological activity. nih.govmdpi.com

DFT has become a popular and powerful tool for calculating molecular properties because it can provide accuracy comparable to more computationally expensive ab initio methods. redalyc.org Key parameters derived from DFT computations help to characterize the chemical reactivity of a molecule. nih.govredalyc.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive. nih.gov

Other reactivity descriptors that can be calculated using DFT include:

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration.

Electrophilicity (ω) : A measure of a molecule's ability to act as an electrophile. nih.gov

Molecular Electrostatic Potential (MESP) : This property is used to visualize the charge distribution within a molecule and identify regions that are rich or poor in electrons, which helps in predicting sites for electrophilic and nucleophilic attack. nih.gov

The following table summarizes key electronic properties that are typically determined through DFT calculations for heterocyclic compounds like indenopyrazoles.

| DFT-Derived Property | Significance in Chemical Reactivity |

| EHOMO (Energy of HOMO) | Indicates the electron-donating capability of the molecule. |

| ELUMO (Energy of LUMO) | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap (ΔE) | A measure of chemical reactivity and kinetic stability. A larger gap implies higher stability. nih.gov |

| Chemical Potential (μ) | Related to electronegativity; governs the direction of electron flow in a reaction. redalyc.org |

| Chemical Hardness (η) | A descriptor of the molecule's resistance to deformation or polarization. redalyc.org |

| Global Electrophilicity (ω) | Quantifies the electrophilic nature of a molecule. nih.gov |

| Molecular Electrostatic Potential (MESP) | Identifies reactive sites for nucleophilic and electrophilic interactions. nih.gov |

These computational insights are invaluable for understanding the intrinsic properties of this compound and for guiding the rational design of new analogues with tailored electronic and reactive characteristics.

Biological Activities and Pharmacological Insights of Indenopyrazole 5a and Analogues

Anticancer and Antitumor Activities

Indenopyrazole derivatives have been the subject of extensive research due to their potential as anticancer and antitumor agents. Their mechanisms of action are multifaceted, targeting various key players in cancer progression.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Indenopyrazoles have been identified as novel inhibitors of CDKs. semanticscholar.orgresearchgate.net For instance, a series of pyrazole (B372694) derivatives were designed and evaluated for their potential as CDK2/cyclin A2 enzyme inhibitors. Several compounds exhibited potent inhibition, with IC50 values in the micromolar range. nih.gov One notable analogue, compound 9, demonstrated the highest potency with an IC50 of 0.96 μM against CDK2. nih.gov Other analogues, such as compounds 7d and 7a, also showed significant inhibition with IC50 values of 1.47 μM and 2.0 μM, respectively. nih.gov The indenopyrazole analogue, compound 4, displayed an IC50 value of 3.82 μM. nih.gov

| Compound | CDK2 IC50 (μM) | Reference |

|---|---|---|

| Compound 9 | 0.96 | nih.gov |

| Compound 7d | 1.47 | nih.gov |

| Compound 7a | 2.0 | nih.gov |

| Compound 4 | 3.82 | nih.gov |

Modulation of Hypoxia-Inducible Factor-1 (HIF-1) Transcriptional Activity

Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that enables tumor cells to adapt to low-oxygen environments, promoting angiogenesis and metastasis. nih.govmdpi.com The indenopyrazole framework has been investigated as a new class of HIF-1α inhibitors. nih.govresearchgate.netnih.gov One particular analogue, indenopyrazole 2l, was found to be a potent inhibitor of hypoxia-induced HIF-1α transcriptional activity, with an impressive IC50 value of 0.014 μM. nih.govresearchgate.netnih.gov Interestingly, the mechanism of action of indenopyrazole 2l does not involve the suppression of HIF-1α protein accumulation or its heterodimerization with HIF-1β in the nucleus under hypoxic conditions. nih.govresearchgate.net This suggests that indenopyrazole 2l likely interferes with the transcriptional pathway that is activated by the HIF-1α/HIF-1β heterodimer. nih.govresearchgate.net

Inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Tyrosine Kinases

Epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are critical tyrosine kinases involved in tumor growth, proliferation, and angiogenesis. nih.govmdpi.com A series of indenopyrazoles were designed and synthesized as potential EGFR tyrosine kinase inhibitors. nih.gov In this series, compounds 8b and 9a demonstrated inhibitory activity against both EGFR and VEGFR-2 tyrosine kinases. nih.gov Another analogue, compound 8d, was found to be a selective inhibitor of VEGFR-2 tyrosine kinase. nih.gov Further studies on new indenopyrazole derivatives revealed compound 4 as the most promising antitumor agent against A549 human lung adenocarcinoma cells, with an IC50 value of 6.13 µM, and it also inhibited EGFR tyrosine kinase with an IC50 value of 17.58 µM. nih.gov

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Compound 8b | EGFR & VEGFR-2 | Inhibitory Activity | nih.gov |

| Compound 9a | EGFR & VEGFR-2 | Inhibitory Activity | nih.gov |

| Compound 8d | VEGFR-2 | Selective Inhibitory Activity | nih.gov |

| Compound 4 | EGFR | IC50 = 17.58 µM | nih.gov |

Antiproliferative Effects on various Cancer Cell Lines (e.g., HCT116, HepG2, PC3, HeLa, C6)

The anticancer potential of indenopyrazole analogues has been demonstrated through their antiproliferative effects on a variety of cancer cell lines. For instance, a series of indolyl-pyrimidine hybrids were evaluated for their anticancer capabilities against cell lines such as MCF-7 (breast cancer), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma). ekb.eg One compound in this series showed potent activity with IC50 values of 5.02 μM and 6.6 μM against HepG2 and HCT-116 cell lines, respectively. ekb.eg Another study on substituted pyrido[2,3-d]pyrimidines found that a particular compound was effective in reducing the proliferation of HepG-2 and HCT-116 tumor cell lines with IC50 values of 0.3 µM and 7 µM, respectively. ekb.eg

| Compound Type | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Indolyl-pyrimidine hybrid | HepG2 | 5.02 | ekb.eg |

| HCT-116 | 6.6 | ekb.eg | |

| Substituted pyrido[2,3-d]pyrimidine | HepG-2 | 0.3 | ekb.eg |

| HCT-116 | 7 | ekb.eg |

Antimicrobial Activities

Beyond their anticancer properties, pyrazole derivatives have also demonstrated significant antimicrobial activities. A variety of analogues have been synthesized and screened for their effectiveness against both bacterial and fungal pathogens. nih.govmdpi.comresearchgate.net

One study reported the synthesis of a new sequence of pyrazole derivatives and their subsequent screening for antimicrobial activity. nih.gov In this series, compound 3 was found to be exceedingly active against the Gram-negative bacterium Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov Compound 4 from the same series was highly active against the Gram-positive bacterium Streptococcus epidermidis, also with an MIC of 0.25 μg/mL. nih.gov In terms of antifungal activity, compound 2 showed high activity against Aspergillus niger with an MIC of 1 μg/mL, while compound 3 was equipotent to the standard drug Clotrimazole against Microsporum audouinii with an MIC of 0.5 μg/mL. nih.gov

Another investigation into new pyrazoline and pyrazole derivatives also revealed promising antimicrobial activity. mdpi.comresearchgate.net The best performance was observed for compounds 16, 17, 19, and 20 against a panel of bacteria and fungi. mdpi.com Furthermore, a data table for the antibacterial activity of compounds 5a-r indicated specific MIC values against various bacterial strains. researchgate.net

| Compound | Organism | Type | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Compound 3 | Escherichia coli | Gram-negative Bacteria | 0.25 | nih.gov |

| Compound 4 | Streptococcus epidermidis | Gram-positive Bacteria | 0.25 | nih.gov |

| Compound 2 | Aspergillus niger | Fungus | 1 | nih.gov |

| Compound 3 | Microsporum audouinii | Fungus | 0.5 | nih.gov |

Anti-inflammatory Properties

The pyrazole nucleus is a core component of established anti-inflammatory drugs, such as Celecoxib. mdpi.com Consequently, various indenopyrazole and other pyrazole derivatives have been synthesized and evaluated for their potential to mitigate inflammation. researchgate.netmdpi.comnih.gov While the general class of indenopyrazoles is associated with anti-inflammatory effects, specific quantitative data, such as the percentage of edema inhibition for a compound explicitly identified as "Indenopyrazole 5a," is not detailed in the provided search results. Research on other pyrazole derivatives, like 4-(3-(4-Bromophenyl)isoxazol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole (designated 5a in its specific study), confirms the continued interest in this scaffold for developing new anti-inflammatory agents. mdpi.com

Antidiabetic Activities

A key therapeutic strategy for managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which helps to control postprandial hyperglycemia. nih.govmdpi.com Several pyrazole-containing compounds have been investigated for this purpose.

In the search for novel antidiabetic agents, various heterocyclic compounds are screened for their ability to inhibit α-glucosidase. nih.govsciopen.complos.org One study on 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogues identified a compound, designated 5a , which demonstrated potent inhibitory activity against α-glucosidase, comparable to the standard drug Acarbose. nih.gov The IC₅₀ value, which represents the concentration required to inhibit 50% of the enzyme's activity, was reported for this specific compound.

Table 1: α-Glucosidase Inhibition by Compound 5a (Thioxoimidazloidin-4-one derivative)

| Compound | Target Enzyme | IC₅₀ (µg/mL) | Reference Drug | Reference Drug IC₅₀ (µg/mL) |

|---|

| 5a | α-Glucosidase | 5.08 | Acarbose | 5.76 |

Note: The compound 5a listed in this table is a thioxoimidazloidin-4-one derivative, not an indenopyrazole. nih.gov

Similarly, the inhibition of α-amylase is a critical target in controlling glucose absorption. researchgate.net Research into pyrazole-containing thiazolidine-4-one hybrids identified a compound, labeled 5a , that exhibited remarkable α-amylase inhibition at a specific concentration. nih.gov Another study on a different class of compounds, 1,3,5-trisubstituted-2-thioxoimidazloidin-4-ones, also found their compound 5a to be a highly potent inhibitor of α-amylase. nih.gov

Table 2: α-Amylase Inhibition Data for Compounds Designated "5a"

| Compound Class | Compound | Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |

|---|---|---|---|---|

| Thiazolidine-4-one pyrazole hybrid nih.gov | 5a | 100 | 90.04% | Not Reported |

Note: The compounds designated 5a in this table are from different studies and are not structurally identical indenopyrazoles.

Adrenergic Receptor Modulation (e.g., Beta1-adrenergic blocking activity)

The indenopyrazole scaffold has been identified as a promising starting point for the development of new adrenergic receptor modulators. Specifically, this compound, an (Z/E)-indeno[1,2-c]pyrazol-4(1H)-one oxime, has served as a key intermediate in the synthesis of novel β-adrenergic blocking agents. unibas.it Beta-blockers are a critical class of drugs for treating cardiovascular diseases like hypertension and angina pectoris by competitively antagonizing β1-receptors in the heart and other tissues. unibas.itnih.gov

In a notable study, this compound was chemically modified to produce a series of target compounds, specifically (Z/E)-1-phenyl-1H-indeno[1,2-c]pyrazol-4-one O-((2-hydroxy-3-(substituted amino)propyl) oximes (compounds 7a-c). unibas.it These analogues were then evaluated for their ability to modulate cardiac performance. The research found that the nature of the substituent on the amino group significantly influenced the pharmacological activity. unibas.it

Among the synthesized molecules, compound 7b, which features a tert-butylamine side chain, demonstrated the most potent biological activity. unibas.itconsensus.app It was shown to elicit a powerful depressant effect on cardiac contractility and relaxation. unibas.itconsensus.app Furthermore, detailed mechanistic studies revealed that compound 7b acts as a competitive antagonist of β1-adrenergic receptors, confirming its β-blocker-like properties. unibas.it The potency of this compound was noteworthy, suggesting that it may behave as a classic anti-adrenergic drug but with higher potency. unibas.it In contrast, another analogue, 8c (derived from a methyl-indenopyrazole precursor), produced a positive inotropic effect, leading researchers to classify it as a potential partial β-adrenergic agonist rather than a pure antagonist. unibas.it

The findings highlight the therapeutic potential of the indenopyrazole core structure in designing new cardiovascular agents. The specific substitutions on the propanolamine side chain, a feature common to many aryloxypropanolamine β-blockers, are crucial for determining the potency and nature of the activity at the β1-adrenergic receptor. unibas.it

Table 1: Adrenergic Receptor Activity of this compound Analogues

| Compound | R-Group (Amine) | Key Finding | Pharmacological Profile |

|---|---|---|---|

| 7a | i-propylamine | Moderate depressant effect on cardiac performance. unibas.it | β1-adrenergic antagonist |

| 7b | tert-butylamine | Most potent depressant effect on contractility and relaxation. unibas.itconsensus.app | Competitive β1-adrenergic antagonist |

| 7c | n-butylamine | Moderate depressant effect on cardiac performance. unibas.it | β1-adrenergic antagonist |

| 8c | tert-butylamine | Induced a dose-dependent positive inotropism. unibas.it | Partial β-adrenergic agonist |

Other Reported Biological Activities (e.g., Antipsychotic, Antihypertensive, Cannabinoid Receptor Affinity, Anticonvulsant)

The indenopyrazole nucleus is a versatile scaffold that has been explored for a wide range of pharmacological activities beyond adrenergic receptor modulation. Pyrazole and its fused derivatives are recognized as "privileged structures" in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic actions. nih.gov

Antipsychotic Activity: The pyrazole moiety is a core component of various neurologically active agents. For instance, the antipsychotic drug CDPPB contains a pyrazole ring, demonstrating the utility of this scaffold in targeting central nervous system disorders. nih.gov Antipsychotic medications typically function by modulating neurotransmitter pathways, such as blocking dopamine D2 receptors. mdpi.com The indenopyrazole framework represents a potential starting point for the development of novel antipsychotic candidates.

Antihypertensive Activity: The β1-adrenergic blocking activity discussed previously directly relates to antihypertensive effects, as this is a primary mechanism for many drugs used to treat hypertension. unibas.itnih.gov Additionally, broader research into related heterocyclic systems, such as indole and indazole derivatives, has shown significant antihypertensive properties through various mechanisms of action. arabjchem.orgresearchgate.net This suggests that the indenopyrazole core, as a related structure, is a viable scaffold for discovering new antihypertensive agents.

Cannabinoid Receptor Affinity: The indenopyrazole structure has been specifically investigated for its potential to interact with cannabinoid receptors (CB1 and CB2). mdpi.com Researchers have designed and synthesized 1,4-dihydroindeno[1,2-c]pyrazole derivatives as rigid analogues of the well-known CB1 receptor antagonist/inverse agonist, rimonabant. mdpi.com Structure-activity relationship (SAR) studies have been conducted on these indenopyrazole-based ligands, revealing that specific substitutions can lead to high affinity and selectivity for the CB2 receptor, which is primarily located in peripheral tissues. mdpi.com Other related pyrazole derivatives, such as chromenopyrazoles, have also been developed as selective CB1 or CB2 receptor ligands. nih.govresearchgate.net

Anticonvulsant Activity: The pyrazole nucleus is present in compounds exhibiting anticonvulsant properties. nih.govbenthamscience.com Studies on specific indenopyrazole analogues have confirmed this potential. A series of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues were synthesized and evaluated, with several compounds showing significant anticonvulsant and neuroprotective activities. researchgate.net Similarly, hybrid molecules incorporating both indole and pyrazole scaffolds have been developed and tested, with some showing potent activity in the maximal electroshock (MES) test, a key model for screening anticonvulsant drugs. nih.gov The anticonvulsant profile of indazole, a structural isomer of benzopyrazole, has also been well-characterized. nih.gov

Table 2: Summary of Other Reported Biological Activities for Indenopyrazole Analogues

| Biological Activity | Key Findings | Relevant Scaffold/Analogue Class |

|---|---|---|

| Antipsychotic | The pyrazole scaffold is found in known antipsychotic agents. nih.gov | Pyrazole Derivatives |

| Antihypertensive | β1-adrenergic blockade leads to antihypertensive effects. unibas.it Related indazole analogues also show activity. arabjchem.orgresearchgate.net | Indenopyrazole Oxime Ethers, Indazole Derivatives |

| Cannabinoid Receptor Affinity | Indenopyrazole derivatives designed as rigid analogues of CB1 antagonists show high affinity for CB receptors. mdpi.com | 1,4-dihydroindeno[1,2-c]pyrazoles |

| Anticonvulsant | Specific indenopyrazole carboxamide analogues demonstrated significant anticonvulsant and neuroprotective effects. researchgate.net | Indeno[1,2-c]pyrazole-2-carboxamides |

Structure Activity Relationship Sar Studies of Indenopyrazole 5a and Its Derivatives

Impact of Substituent Variations on Indenopyrazole Core Activity

Modifications on the indene (B144670) portion of the indenopyrazole molecule have been shown to significantly affect antiproliferative activity. Studies on a series of 1,4-dihydroindeno[1,2-c]pyrazoles revealed that the nature of the substituent at the 6-position of the indene ring is critical for potent cell growth inhibition.

Specifically, the presence of a methoxy group at the R¹ position (Compound 2 in the study) resulted in highly potent antiproliferative activity, with IC₅₀ values ranging from 8.9 to 35.6 nM across various human cancer cell lines. nih.gov Replacing the methoxy group with a slightly larger ethoxy group (Compound 6a ) led to a decrease in potency, although it still exhibited significant activity (IC₅₀ values between 20.4 and 60.2 nM). nih.gov In contrast, substitution with a hydroxyl group (Compound 6c ) at the same position resulted in a significant loss of antiproliferative activity at a concentration of 100 nM. nih.gov This suggests that a small, electron-donating alkoxy group at this position is favorable for activity, while a more polar hydroxyl group is detrimental.

Table 1: Effect of Substitutions on the Indene Moiety on Antiproliferative Activity

The pyrazole (B372694) ring is a critical component for substitution, and modifications at its C3 position have been extensively studied, particularly for developing inhibitors of cyclin-dependent kinases (CDKs). nih.govresearchgate.net

C3-Phenyl Substitutions: When a phenyl ring is attached at the C3 position, its substitution pattern plays a key role in activity. For indeno[1,2-c]pyrazol-4-ones targeting CDKs, substitutions at the para position of the C3-phenyl ring were generally well-tolerated. nih.govresearchgate.net However, larger groups at this position were found to be inactive, indicating a potential steric hindrance within the target's binding pocket. nih.govresearchgate.net In a different series of indenopyrazoles designed as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) inhibitors, a para-bromo substituent on the C3-phenyl ring was found to significantly enhance EGFR TK inhibitory activity. nih.gov

C3-Alkyl Substitutions: For direct alkyl substitutions at the C3 position, SAR studies showed that shorter alkyl chains and cyclic alkyl groups were acceptable for CDK inhibition. nih.govresearchgate.net Conversely, longer chain substituents were not well-tolerated, leading to a decrease or loss of activity. nih.govresearchgate.net

C3-Heterocycle Substitutions: In general, the introduction of heterocyclic moieties at the C3 position yielded the most potent analogues in the context of CDK inhibition. nih.govresearchgate.netnih.gov Certain heterocyclic substituents resulted in compounds with nanomolar enzyme inhibitory activity and excellent potency against tumor cells. nih.gov

Table 2: Summary of C3 Substitutions on the Pyrazole Ring for CDK Inhibition

The use of linkers or bridging groups to connect the indenopyrazole scaffold to other pharmacophores or to constrain the molecule's conformation is a common strategy in drug design. However, within the specific context of indenopyrazole 5a and its derivatives, there is limited publicly available research detailing the systematic investigation of such linkers. While SAR studies on other pyrazole-based inhibitors have explored the impact of linker length and conformation, similar detailed analyses for the indenopyrazole series are not extensively documented in the reviewed literature. nih.gov

Pharmacophore Elucidation for Target Interaction

A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific biological target. While a specific pharmacophore model for this compound has not been explicitly published, insights into its key interaction features can be derived from structural and computational studies of its derivatives, particularly as kinase inhibitors.

X-ray crystallography of an alkyl-substituted indeno[1,2-c]pyrazol-4-one complexed with CDK2 revealed that the inhibitor resides in the adenosine (B11128) 5'-triphosphate (ATP) pocket of the enzyme. nih.govresearchgate.net This is a fundamental characteristic of many kinase inhibitors. Docking and QSAR studies on indenopyrazole derivatives have further helped to model these ligand-receptor interactions. nih.gov

Based on the general pharmacophore model for type I kinase inhibitors, which bind to the ATP site, key features for indenopyrazoles likely include:

Aromatic/Heterocyclic Rings: The planar indenopyrazole core provides a scaffold for crucial π-π stacking interactions with aromatic residues in the ATP binding site. researchgate.net

Hydrogen Bond Acceptors/Donors: Nitrogen atoms in the pyrazole ring and carbonyl groups on the indene moiety can act as hydrogen bond acceptors and donors, forming critical interactions with the hinge region of the kinase.

Hydrophobic Features: Substituents on the C3 position and the indene ring can occupy hydrophobic pockets within the active site, enhancing binding affinity and selectivity.

Identification of Key Structural Motifs for Enhanced Potency and Selectivity

SAR studies have identified several structural motifs that are consistently associated with enhanced biological activity and selectivity in indenopyrazole derivatives.

C3-Heterocycle Moiety: As noted previously, the substitution of a heterocyclic ring at the C3 position of the pyrazole is a key motif for achieving potent CDK inhibition. nih.govresearchgate.netnih.gov

Substituted C3-Aryl Group: A phenyl group at the C3 position bearing small substituents at the para-position, such as a bromine atom, is a critical motif for potent EGFR TK inhibition. nih.gov

6-Methoxy Group on Indene Ring: A methoxy group at the 6-position of the indene core is a recurring feature in indenopyrazole derivatives with potent, broad-spectrum antiproliferative activity. nih.gov

Planar Scaffold: The highly planar nature of the fused ring system is a crucial structural feature. In related aminopyrazole inhibitors, this planarity was found to be responsible for selectivity for JNK3 over the closely related p38 kinase, as it allows for better occupation of the smaller JNK3 active site. researchgate.net

Correlation between Structural Features and Biological Spectrum

The specific pattern of substitutions on the indenopyrazole core directly correlates with its spectrum of biological activity, allowing the scaffold to be tailored for different therapeutic targets.

Anticancer (CDK Inhibition): Indeno[1,2-c]pyrazol-4-ones substituted with short alkyl chains, specific heterocycles, or tolerably substituted phenyl groups at the C3 position show potent inhibition of CDKs, leading to antiproliferative effects and apoptosis in cancer cells. nih.govresearchgate.netnih.gov

Anticancer (EGFR TK Inhibition): The indenopyrazole scaffold bearing a C3-phenyl ring with a para-bromo substituent demonstrates selective activity against EGFR TK, making it a promising lead for non-small cell lung cancer therapy. nih.gov

Anticancer (Tubulin Polymerization Inhibition): Derivatives featuring a 6-methoxy group on the indene ring and an amino-benzoate group attached to the pyrazole have been identified as potent inhibitors of tubulin polymerization, a different mechanism of anticancer action. nih.gov

Antimicrobial Activity: Some series of novel indenopyrazole derivatives have demonstrated moderate activity against various microorganisms, indicating that the scaffold can also be optimized for anti-infective purposes. nih.gov

This strong correlation between discrete structural changes and the resulting biological activity profile underscores the versatility of the indenopyrazole scaffold as a template for the development of targeted therapeutic agents.

Mechanistic Investigations of Indenopyrazole 5a S Biological Actions

Molecular Target Identification and Validation

A critical step in understanding the biological actions of indenopyrazole derivatives is the identification and validation of their molecular targets. Research has shown that compounds based on the indenopyrazole framework can interact with several key proteins involved in cancer progression. The primary targets identified for different series of indenopyrazoles include Cyclin-Dependent Kinases (CDKs) and Hypoxia-Inducible Factor-1 (HIF-1). nih.govnih.gov

Cyclin-Dependent Kinases (CDKs): Several series of indenopyrazoles have been developed as potent inhibitors of CDKs, which are key regulators of the cell cycle. nih.govnih.gov Deregulation of CDK activity is a common feature in the development of tumors, making them an attractive target for cancer chemotherapy. nih.govtandfonline.com Specific indenopyrazole compounds have shown high potency against CDK2 and CDK4, while maintaining selectivity against other kinases. nih.gov The inhibition of CDK2, in particular, is a key mechanism, as its activation is necessary for the transition from the G1 to the S phase of the cell cycle. tandfonline.comtandfonline.com By blocking the activity of these kinases, indenopyrazoles can halt uncontrolled cell proliferation. tandfonline.com

Hypoxia-Inducible Factor-1 (HIF-1): Another major target for a distinct class of indenopyrazoles is HIF-1. nih.govnih.gov HIF-1 is a transcription factor that plays a central role in how cells adapt to hypoxic (low oxygen) conditions, which are prevalent in solid tumors. nih.govmdpi.com It controls the expression of numerous genes involved in critical aspects of cancer progression, including angiogenesis, glucose metabolism, and cell survival. nih.gov The active HIF-1 complex consists of a regulated HIF-1α subunit and a stable HIF-1β subunit. nih.gov Certain indenopyrazoles have been identified as potent inhibitors of HIF-1 transcriptional activity. nih.govnih.gov

The table below summarizes the key molecular targets identified for various indenopyrazole derivatives.

| Compound Class | Primary Molecular Target(s) | Therapeutic Area |

| Semicarbazide-based Indenopyrazoles | Cyclin-Dependent Kinase 2 (CDK2), Cyclin-Dependent Kinase 4 (CDK4) | Cancer |

| 3-Anilino-substituted Indenopyrazoles | Hypoxia-Inducible Factor-1α (HIF-1α) transcriptional activity | Cancer |

| Indenopyrazole-oxadiazole conjugates | Caspase-3, Caspase-9 | Cancer |

Elucidation of Cellular Pathways Affected by Indenopyrazole 5a

Indenopyrazole derivatives that target CDKs exert significant effects on cell cycle progression. By inhibiting CDK2 and CDK4, these compounds block the phosphorylation of the retinoblastoma protein (Rb), a key step for cells to advance from the G1 phase to the S phase. tandfonline.commdpi.com This action leads to cell cycle arrest, primarily at the G1 checkpoint, which prevents DNA replication and subsequent cell division. tandfonline.commdpi.com For instance, a novel series of indenopyrazole-linked oxadiazole conjugates was shown to induce S-phase cell cycle arrest in pancreatic cancer cells. researchgate.netnih.gov

In addition to inducing cell cycle arrest, many indenopyrazoles are potent inducers of apoptosis (programmed cell death). harvard.eduresearchgate.net The avoidance of apoptosis is a hallmark of cancer. researchgate.net Indenopyrazole derivatives have been shown to trigger apoptosis through the activation of key effector enzymes called caspases. Specifically, compounds have demonstrated the ability to activate caspase-3 and caspase-9, leading to the systematic dismantling of the cell. researchgate.netnih.gov Flavopiridol, a pan-CDK inhibitor with a similar mechanism of action, is known to be particularly effective at inducing apoptosis in various hematopoietic cancer cell lines. nih.gov

A distinct class of indenopyrazoles specifically targets the HIF-1 transcriptional pathway. nih.govnih.gov Under the hypoxic conditions typical of a tumor microenvironment, the HIF-1α protein is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. nih.govnih.gov This complex then binds to hypoxia response elements (HREs) in the promoter regions of target genes, activating their transcription. nih.govresearchgate.net

Mechanistic studies on the indenopyrazole inhibitor known as 2l revealed a unique mode of action. nih.gov This compound was found to potently inhibit the hypoxia-induced transcriptional activity of HIF-1. nih.govnih.govacs.org Interestingly, it achieves this without affecting the upstream accumulation of the HIF-1α protein or its subsequent dimerization with HIF-1β in the nucleus. nih.govacs.org This suggests that the compound likely interferes with a downstream step in the transcriptional activation process, possibly by affecting the interaction of the HIF-1 heterodimer with necessary co-activators like p300/CBP, although one study indicated the interaction with p300 was not affected. acs.orgmdpi.com By blocking HIF-1's ability to activate genes like Vascular Endothelial Growth Factor (VEGF), these indenopyrazoles can suppress key processes for tumor growth, such as angiogenesis. nih.gov

Kinetic studies have been crucial in defining how indenopyrazoles interact with their target enzymes. For indenopyrazoles that target CDKs, kinetic experiments have confirmed that they act as competitive inhibitors with respect to adenosine (B11128) 5'-triphosphate (ATP). nih.gov This means the inhibitor binds to the ATP-binding pocket of the kinase, directly competing with the enzyme's natural substrate, ATP. nih.govwikipedia.org

This competitive inhibition mechanism is characterized by an increase in the apparent Michaelis constant (Kₘ) of the enzyme for its substrate, while the maximum velocity (Vₘₐₓ) remains unchanged. wikipedia.orgsigmaaldrich.com By occupying the ATP-binding site, the inhibitor prevents the kinase from carrying out its phosphorylation function, which is essential for its role in cell cycle progression. tandfonline.com

The table below details the kinetic properties of representative indenopyrazole inhibitors.

| Inhibitor Class | Target Enzyme | Inhibition Type | Kinetic Effect |

| Semicarbazide-based Indenopyrazoles | CDK2, CDK4 | ATP-Competitive | Vₘₐₓ: Unchanged, Apparent Kₘ: Increased |

| Indenopyrazole 2l | HIF-1α Transcriptional Machinery | Non-competitive (with respect to HIF-1α/β dimerization) | Inhibits downstream transcriptional output without affecting upstream protein-protein interaction |

Protein-Ligand Interaction Analysis (e.g., Amino Acid Residues, Hydrogen Bonding)

Computational modeling and X-ray crystallography have provided detailed insights into the interactions between indenopyrazole inhibitors and their protein targets at the atomic level. For CDK inhibitors, these studies confirm that the compounds reside in the ATP-binding pocket of the enzyme. researchgate.net

The binding is stabilized by a network of specific interactions, most notably hydrogen bonds with key amino acid residues in the active site. For example, in silico docking studies of indenopyrazole derivatives with CDK2 have highlighted the importance of hydrogen bond formation. tandfonline.com The sulfur atom of some derivatives was predicted to form a hydrogen bond with the backbone of LEU83, while an H-bond donor on the ligand could interact with the carbonyl group of GLU81. tandfonline.com The formation of at least two hydrogen bonds between the inhibitor and the ATP-binding pocket is considered crucial for high activity and selectivity in CDK2 inhibitors. tandfonline.com An X-ray crystal structure of one alkyl-substituted indenopyrazole, compound 13q , complexed with CDK2 confirmed its position within the ATP pocket. researchgate.net

For HIF-1 inhibitors like indenopyrazole 2l , the precise binding site and protein-ligand interactions are still under investigation. nih.govdatapdf.com Since the compound does not disrupt HIF-1α/HIF-1β dimerization, it is hypothesized to bind to a site on the HIF-1 complex or an associated co-activator, thereby allosterically preventing transcriptional activation. nih.govacs.org

The table below summarizes key protein-ligand interactions for indenopyrazole-based inhibitors.

| Compound Class/Example | Target Protein | Interacting Amino Acid Residues (Predicted/Confirmed) | Type of Interaction |

| Indenopyrazole Derivatives | CDK2 | LEU83, GLU81 | Hydrogen Bonding |

| Indenopyrazole 13q | CDK2 | Resides in ATP-binding pocket | Non-covalent interactions |

| Indenopyrazole 2l | HIF-1 Complex (putative) | Not yet fully elucidated | Putative allosteric inhibition of transcriptional machinery |

Strategies for Derivatization and Scaffold Modification of Indenopyrazole 5a

Design Principles for Novel Indenopyrazole Analogues

The design of new analogues of Indenopyrazole 5a is fundamentally based on understanding the structure-activity relationships (SAR) that govern its biological effects. The core principle is to modify specific substituents on the indenopyrazole framework to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net

Research into indenopyrazole derivatives, particularly as cyclin-dependent kinase (CDK) inhibitors, has established several key design principles. nih.gov Modifications at the C3 position of the indeno[1,2-c]pyrazol-4-one core have been extensively studied. nih.gov These studies revealed that while substitutions on the para position of a phenyl ring at C3 were generally well-tolerated, larger groups tended to result in inactive compounds. nih.gov For alkyl groups attached directly to C3, shorter and cyclic alkyls were acceptable, whereas longer chain substituents were not. nih.gov A significant finding was that incorporating heterocycles at the C3 position generally yielded the most potent analogues. nih.gov

Computational methods are central to the modern design of novel indenopyrazole derivatives. tandfonline.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed to rationalize the bioactivities of existing compounds and to predict the efficacy of newly designed molecules before their synthesis. tandfonline.comnih.govtandfonline.com The typical computational design process involves several steps:

Developing a QSAR model using a series of known indenopyrazole derivatives with established biological activity. tandfonline.comtandfonline.com

Proposing novel derivatives through structural modifications based on SAR insights. tandfonline.comtandfonline.com

Utilizing the developed QSAR model to predict the biological activity of the proposed compounds. tandfonline.comtandfonline.com

Employing molecular docking to simulate the interaction between the most promising proposed ligands and their biological target, such as the ATP-binding pocket of CDK2, to confirm the ligand-based QSAR results. nih.govtandfonline.comnih.gov

A 3D-QSAR study using the Comparative Molecular Field Analysis (CoMFA) method on indenopyrazole derivatives as CDK2 and CDK4 inhibitors successfully generated models with strong predictive capability, which can be used to guide the synthesis of new ligands with enhanced potency. nih.gov

Table 1: Key Structure-Activity Relationship (SAR) Findings for Indenopyrazole Derivatives

| Position of Modification | Type of Substituent | Impact on Activity | Reference |

|---|---|---|---|

| C3 | Long-chain alkyls | Not well-tolerated, generally inactive | nih.gov |

| C3 | Shorter alkyls and cyclic alkyls | Acceptable activity | nih.gov |

| C3 | Heterocycles | Generally the most potent analogues | nih.gov |

| C3 (para-position of phenyl ring) | Various substitutions | Generally well-tolerated | nih.gov |

| Pyrazole (B372694) Substituted Aryl Ring | -OH, -Cl, or -NO2 groups | Increased antibacterial and antifungal activity | cedfoundation.com |

Hybrid Molecule Approaches with Other Bioactive Scaffolds (e.g., Thiazole (B1198619), Oxadiazole-Indenopyrazole Hybrids)

Molecular hybridization is a powerful strategy in drug discovery that involves covalently linking two or more pharmacophores into a single molecular entity. researchgate.netekb.eg This approach aims to create hybrid compounds with improved affinity and efficacy, or a dual mechanism of action. researchgate.net The indenopyrazole scaffold has been successfully hybridized with other bioactive heterocyclic systems, notably thiazole and oxadiazole. researchgate.netscilit.com

Thiazole-Indenopyrazole Hybrids: The thiazole ring is a key pharmacophore found in many natural products and synthetic drugs, known for a wide spectrum of pharmacological activities. researchgate.netacs.org The conjugation of thiazole moieties with the indenopyrazole core has been explored to develop novel anticancer agents. researchgate.netacs.org For instance, a series of thiazole-tethered indenopyrazoles were synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines, including renal, colorectal, breast, and hepatocellular carcinoma. researchgate.netacs.org This strategic hybridization has been shown to enhance drug efficacy and potentially mitigate issues like multidrug resistance. acs.org

Oxadiazole-Indenopyrazole Hybrids: The oxadiazole ring is another important heterocycle in medicinal chemistry, with many of its derivatives used clinically to treat various diseases. researchgate.net A novel class of 1,4-dihydroindeno[1,2-c]pyrazole-linked oxadiazole conjugates has been designed and synthesized as potential anti-pancreatic cancer agents. researchgate.net In one study, specific hybrid compounds demonstrated significant potency against human pancreatic cancer cells (PANC-1), with one derivative proving to be equipotent to the standard drug Gemcitabine. researchgate.net These findings underscore the potential of indenopyrazole-oxadiazole hybrids as a promising scaffold for developing new anticancer therapies. scilit.comresearchgate.net

Table 2: Examples of Indenopyrazole-Based Hybrid Molecules and Their Biological Targets

| Hybrid Type | Example Series | Evaluated Biological Activity | Reference |

|---|---|---|---|

| Thiazole-Indenopyrazole | Thiazole tethered indenopyrazoles | Anticancer (against A-498, MCF-7, HT29, HepG2 cell lines) | acs.org |

| Oxadiazole-Indenopyrazole | 1,4-Dihydroindenopyrazole linked oxadiazole conjugates | Anti-pancreatic cancer (against PANC-1 cell line) | researchgate.net |

Prodrug Strategies for this compound

A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. mdpi.com This strategy is widely used to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor water solubility, low bioavailability, or lack of site-specific delivery. ijpcbs.comnih.gov

While specific studies on prodrugs of this compound are not extensively documented in the reviewed literature, its chemical structure contains functional groups amenable to prodrug derivatization. The most prominent of these is the hydroxyl (-OH) group at the C4 position of the indenopyrazole core. cedfoundation.com This functional group is a prime candidate for chemical modification to create a prodrug.

Key considerations in designing a prodrug include the parent drug's structure, the choice of the promoiety (the carrier group), and the pharmacokinetic properties of both the prodrug and the parent drug. ijpcbs.com For this compound, several hypothetical prodrug strategies could be employed:

Ester Prodrugs: The hydroxyl group can be esterified with various acids to improve water solubility or lipophilicity. For example, creating a phosphate (B84403) ester could significantly enhance aqueous solubility for parenteral formulations. nih.gov Linking an amino acid to the hydroxyl group could create an ester prodrug targeted for uptake by amino acid transporters. mdpi.com

Carbonate or Carbamate (B1207046) Prodrugs: Formation of a carbonate or carbamate linkage at the hydroxyl group is another viable strategy to modulate the drug's properties.